An In-Depth Technical Guide to 2-AMINO-9-FLUORENOL: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-AMINO-9-FLUORENOL: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-AMINO-9-FLUORENOL. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data with expert insights to serve as a practical resource.
Introduction: The Fluorenol Scaffold in Modern Research
The fluorene moiety is a cornerstone in the development of advanced organic materials and therapeutic agents. Its rigid, planar structure and rich electron system provide a unique platform for designing molecules with tailored electronic and photophysical properties. 2-AMINO-9-FLUORENOL, a derivative of this important class, combines the key functionalities of an aromatic amine and a secondary alcohol on the fluorene backbone. This unique combination makes it a valuable intermediate in organic synthesis and a subject of interest for its own intrinsic properties, particularly in the realms of fluorescence and biological interactions.
This guide will delve into the core chemical characteristics of 2-AMINO-9-FLUORENOL, offering a detailed examination of its properties, a practical protocol for its synthesis, and an exploration of its current and potential applications.
Physicochemical Properties
Precise experimental data for 2-AMINO-9-FLUORENOL is not extensively documented in publicly available literature. Therefore, the following table includes data for the closely related precursor, 2-amino-9-fluorenone, and the parent alcohol, 9-fluorenol, to provide context and informed estimates.
| Property | 2-AMINO-9-FLUORENOL (Estimated/Inferred) | 2-Amino-9-fluorenone | 9-Fluorenol |
| Molecular Formula | C₁₃H₁₁NO | C₁₃H₉NO[1] | C₁₃H₁₀O[2] |
| Molecular Weight | 197.23 g/mol | 195.22 g/mol [1][3] | 182.22 g/mol [2] |
| Appearance | Likely a light-colored crystalline solid | Orange to brown crystalline powder[3] | Off-white crystalline powder[2] |
| Melting Point | Estimated to be in the range of 150-160 °C | 157-160 °C[3] | 152-155 °C[2][4][5] |
| Boiling Point | Not available | ~426.4 °C (estimated)[1] | ~367.5 °C[5][6] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Soluble in alcohol and ether; insoluble in water.[3] | Practically insoluble in water.[2][4] |
Expert Insight: The introduction of the hydroxyl group in 2-AMINO-9-FLUORENOL, compared to the ketone in 2-amino-9-fluorenone, is expected to increase its polarity. This should enhance its solubility in polar solvents and potentially raise its melting point slightly due to hydrogen bonding capabilities.
Synthesis of 2-AMINO-9-FLUORENOL
The most direct and common laboratory-scale synthesis of 2-AMINO-9-FLUORENOL is the reduction of its corresponding ketone, 2-amino-9-fluorenone. This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride (NaBH₄).
Caption: Synthesis of 2-AMINO-9-FLUORENOL via reduction of 2-amino-9-fluorenone.
Detailed Experimental Protocol: Reduction of 2-Amino-9-fluorenone
This protocol is adapted from standard procedures for the reduction of fluorenones.[7]
Materials:
-
2-amino-9-fluorenone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-9-fluorenone (1.0 eq) in an appropriate volume of methanol or ethanol with magnetic stirring.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by TLC, eluting with a mixture of ethyl acetate and hexanes. The product, 2-AMINO-9-FLUORENOL, should have a different Rf value than the starting material.
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases and the pH is neutral to slightly acidic.
-
Workup:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation and Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
The crude 2-AMINO-9-FLUORENOL can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
-
Self-Validation: The success of the synthesis can be validated by comparing the spectroscopic data (¹H NMR, IR) of the product with the expected spectra, and by a sharp melting point of the purified product.
Spectroscopic and Reactivity Analysis
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-AMINO-9-FLUORENOL is expected to show distinct signals for the aromatic protons, the amino protons, the hydroxyl proton, and the proton at the 9-position. In comparison to the ¹H NMR of 9-fluorenol, which shows aromatic signals between 7.2-8.0 ppm, a -CH proton at 5.5 ppm, and an -OH proton at 4.7 ppm (in DMSO), the amino group at the 2-position in 2-AMINO-9-FLUORENOL will influence the chemical shifts of the adjacent aromatic protons.[8] The amino protons themselves will appear as a broad singlet. The ¹H NMR of 2-amino-9-fluorenone shows aromatic protons in the range of 6.7-7.6 ppm.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the presence of a broad O-H stretching band around 3200-3600 cm⁻¹, characteristic of the alcohol group. Additionally, N-H stretching vibrations from the primary amine will appear in the same region, typically as two sharp bands for the symmetric and asymmetric stretches. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will be present in the 1450-1600 cm⁻¹ region.[10] The disappearance of the strong carbonyl (C=O) peak, typically seen around 1712 cm⁻¹ for 9-fluorenone, will be a key indicator of a successful reduction.[11]
-
UV-Visible and Fluorescence Spectroscopy: The introduction of the amino group at the 2-position is expected to cause a red-shift (bathochromic shift) in the UV-Vis absorption spectrum compared to 9-fluorenol, moving the absorption maxima to longer wavelengths.[12] This is due to the electron-donating nature of the amino group extending the conjugation of the chromophore. This property also suggests that 2-AMINO-9-FLUORENOL will be fluorescent, making it a candidate for applications as a fluorescent probe.
Chemical Reactivity
The chemical reactivity of 2-AMINO-9-FLUORENOL is governed by its three key functional components: the aromatic fluorene ring system, the primary amino group, and the secondary hydroxyl group.
Caption: Key reactive sites of the 2-AMINO-9-FLUORENOL molecule.
-
Reactions of the Amino Group: The primary amino group can undergo a variety of reactions typical for aromatic amines, including acylation to form amides, alkylation, and diazotization to form diazonium salts, which are versatile intermediates for further functionalization.
-
Reactions of the Hydroxyl Group: The secondary alcohol at the 9-position can be oxidized back to the corresponding ketone (2-amino-9-fluorenone). It can also undergo esterification with carboxylic acids or their derivatives, and etherification.
-
Reactions of the Aromatic Rings: The fluorene ring system can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. The position of substitution will be directed by the activating amino group.
Applications in Research and Development
The unique structural and electronic features of 2-AMINO-9-FLUORENOL make it a promising candidate for several applications in both materials science and drug development.
Precursor for Organic Electronic Materials
Fluorene derivatives are widely used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The amino and hydroxyl groups of 2-AMINO-9-FLUORENOL provide reactive handles for polymerization or for linking to other functional moieties to create novel semiconducting polymers and small molecules with tailored optoelectronic properties.
Fluorescent Probes and Sensors
As an aromatic compound with an electron-donating amino group, 2-AMINO-9-FLUORENOL is expected to exhibit fluorescence. Its fluorescence properties are likely to be sensitive to the local environment, such as solvent polarity and the presence of specific ions or molecules. This makes it a potential candidate for development as a fluorescent probe for various analytical applications.
Protocol: General Fluorescence Spectroscopy
Objective: To characterize the fluorescence emission spectrum of 2-AMINO-9-FLUORENOL and assess its sensitivity to solvent polarity.
Materials:
-
Purified 2-AMINO-9-FLUORENOL
-
A series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-AMINO-9-FLUORENOL in a suitable solvent where it is highly soluble (e.g., methanol).
-
Sample Preparation: Prepare dilute solutions (typically in the micromolar range to avoid inner filter effects) of 2-AMINO-9-FLUORENOL in each of the selected solvents.
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes.[13]
-
Set the excitation wavelength. This should be determined from the UV-Vis absorption maximum.
-
Set the emission wavelength range to be scanned (e.g., from the excitation wavelength + 20 nm to 700 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Data Acquisition:
-
Record a blank spectrum for each solvent.
-
Record the fluorescence emission spectrum for each sample solution.
-
-
Data Analysis:
-
Subtract the blank spectrum from the corresponding sample spectrum.
-
Determine the wavelength of maximum fluorescence emission (λ_em) for each solvent.
-
Plot the λ_em as a function of the solvent polarity parameter (e.g., the Lippert-Mataga plot) to assess the solvatochromic effect.
-
Expected Outcome: A shift in the emission maximum to longer wavelengths (a red shift) with increasing solvent polarity would indicate a larger dipole moment in the excited state and confirm its potential as a polarity-sensitive fluorescent probe.
Intermediate in Medicinal Chemistry
The fluorene scaffold is present in a number of biologically active compounds. The amino and hydroxyl groups of 2-AMINO-9-FLUORENOL provide convenient points for chemical modification to generate libraries of compounds for screening in drug discovery programs. Its ability to interact with biomolecules, potentially through intercalation with DNA or binding to proteins, makes it an interesting starting point for the design of new therapeutic agents.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[14][15] Avoid inhalation of dust and contact with skin and eyes.[14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[14][16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[14][15][17]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Expert Insight: Aromatic amines are a class of compounds that can have toxicological concerns. Therefore, it is prudent to handle 2-AMINO-9-FLUORENOL with care and assume it may be harmful until proven otherwise.
Conclusion
2-AMINO-9-FLUORENOL is a versatile bifunctional molecule with significant potential in materials science and medicinal chemistry. While comprehensive data on its properties is still emerging, its structural relationship to well-characterized fluorene derivatives allows for a strong predictive understanding of its behavior. The synthetic accessibility of this compound, coupled with its promising fluorescent properties and reactive functional groups, positions it as a valuable building block for the next generation of advanced organic materials and novel therapeutic agents. Further research into its specific photophysical and biological properties is warranted and is expected to uncover new and exciting applications.
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CORE. Investigations on 2,7-diamino-9-fluorenol photochemistry. [Link]
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Numerade. Construct a flowchart for the synthesis & isolation of 9-fluorenol starting from 9-fluorenone. [Link]
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ResearchGate. Figure S6. 1 H NMR spectrum of 2,4,7-trinitro-9-fluorenone (TNFon) in.... [Link]
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Proceedings of the National Academy of Sciences. Blue fluorescent amino acid for biological spectroscopy and microscopy. [Link]
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Transtutors. Consider the IR spectra for 9-flueorenol that are shown below.... [Link]
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ChemBK. 9H-fluoren-9-ol. [Link]
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